Ethyl isoeugenol
Overview
Description
Ethyl Isoeugenol is a derivative of Eugenol, a phenolic aromatic compound obtained mainly from clove oil . It is known for its antimicrobial and antioxidant properties . It is also a significant dermatologic sensitizer and allergen . It is a propenyl-substituted guaiacol and occurs in the essential oils of plants such as ylang-ylang .
Synthesis Analysis
Ethyl Isoeugenol can be synthesized from Eugenol . The synthesis involves esterification reactions in the hydroxyl group of the Eugenol molecule . Another method involves the use of rhodium trichloride (RhCl3) and absolute ethanol .Molecular Structure Analysis
The molecular structure of Ethyl Isoeugenol is similar to that of Eugenol, with the presence of an aromatic ring and allyl group . This structure enables it to get functionalized, making it potential for incorporation in polymers .Chemical Reactions Analysis
Eugenol, from which Ethyl Isoeugenol is derived, has been found to undergo various chemical reactions. For instance, it readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine to form 1,3 – Dibromobutyl benzene and oxygen .Physical And Chemical Properties Analysis
Eugenol, from which Ethyl Isoeugenol is derived, has several properties such as solubility, toxicity, antimicrobial, and antifungal properties . It is also stable and resistant against factors favorable to microbial colonization .Scientific Research Applications
Antibacterial Properties
Ethyl Isoeugenol has been found to have antibacterial properties . It has been shown to have synergistic activity with various antibiotics, such as vancomycin, penicillin, ampicillin, and erythromycin . The combination of these compounds allows a reduction in MIC values of 5–1000 times compared to the MIC values of individual compounds used alone .
Antifungal Properties
Ethyl Isoeugenol also possesses antifungal activity against a range of fungal strains in vitro, including Candida albicans, Aspergillus niger, Penicillum glabrum, Penicillum italicum, Fusaria oxysporum, Saccharomyces cerevisiae, Trichophyton mentagrophytes, Lenzites betulina, Laetiporus sulphurous, and Trichophyton rubrum .
Antiviral Properties
The compound has been found to have antiviral properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .
Anticancer Properties
Ethyl Isoeugenol has anticancer properties . It remains an important object of scientific research as a potential component of various medicinal products, including those intended for treating human lung cancer .
Anti-inflammatory Properties
The compound has been found to have anti-inflammatory properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .
Antioxidant Properties
Ethyl Isoeugenol has antioxidant properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .
Cosmetology Applications
Due to its known properties, Ethyl Isoeugenol has long been used in various areas, such as cosmetology .
Pharmacology Applications
Ethyl Isoeugenol has also been used in the field of pharmacology . Its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases .
Safety And Hazards
Future Directions
There is a growing interest in the synthesis and application of polymers produced from renewable and plant-based sources like Eugenol . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .
properties
IUPAC Name |
1-ethoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSKXPFBGRLCEG-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250172 | |
Record name | 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; mild, sweet, balsamic-carnation-like, warm and floral aroma with faintly spicy, vanilla-like undertone | |
Record name | Isoeugenyl ethyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Almost insoluble in water, miscible in oils, soluble (in ethanol) | |
Record name | Isoeugenyl ethyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl isoeugenol | |
CAS RN |
137138-52-4, 7784-67-0 | |
Record name | 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137138-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoeugenyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoeugenyl ethyl ether, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137138524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isoeugenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-prop-1-enylphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOEUGENYL ETHYL ETHER, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI4NXI7U9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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